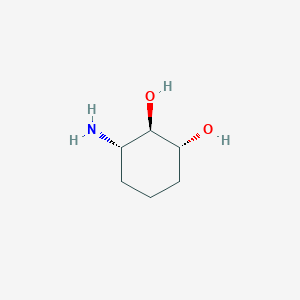![molecular formula C9H18N2O4 B11744802 (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is a compound of significant interest in organic chemistry. It is a derivative of amino acids, specifically designed to incorporate protective groups that facilitate various synthetic processes. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical reactions, preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride. The process begins with the reaction of the amino acid with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected amino acid.
For example, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction reaction using sodium borohydride in methanol at -40°C . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale synthesis using similar methods but optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as those using sodium borohydride, can convert the compound into different isomers.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .
科学研究应用
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions, enabling the formation of desired products without side reactions .
相似化合物的比较
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is unique due to its specific structure, which incorporates both a Boc-protected amino group and a methylamino group. This dual protection allows for selective reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI 键 |
HPVHRHHOVAZRIN-LURJTMIESA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
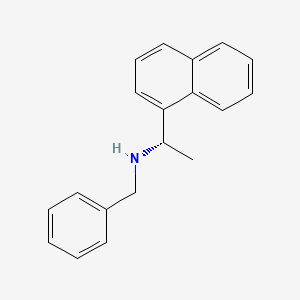
![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
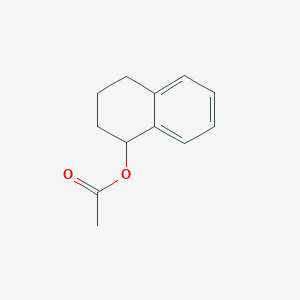
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)
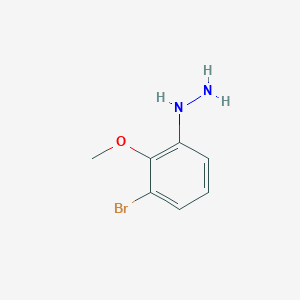
![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)
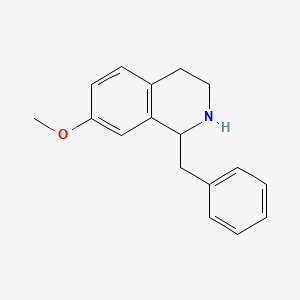
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)
